

Application of Methyltetrazine-PEG4-Amine in Pretargeted PET and SPECT Imaging

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Compound of Interest

Compound Name: **Methyltetrazine-PEG4-Amine**

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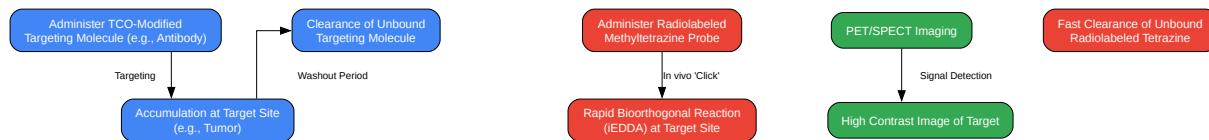
Introduction

Methyltetrazine-PEG4-Amine is a key reagent in the rapidly advancing field of bioorthogonal chemistry, particularly for *in vivo* imaging applications such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT).^{[1][2]} Its structure combines a reactive methyltetrazine moiety, a hydrophilic tetraethylene glycol (PEG4) spacer, and a primary amine for conjugation.^{[1][3]} This unique combination enables a powerful, two-step pretargeted imaging strategy.^{[4][5]}

In this approach, a biomolecule of interest (e.g., an antibody or nanoparticle) modified with a trans-cyclooctene (TCO) group is first administered and allowed to accumulate at its target while clearing from non-target tissues.^{[4][6]} Subsequently, a radiolabeled methyltetrazine-containing molecule, such as one derived from **Methyltetrazine-PEG4-Amine**, is administered.^[4] This radiolabeled tetrazine rapidly and specifically reacts with the TCO-modified biomolecule at the target site via an inverse electron demand Diels-Alder (iEDDA) cycloaddition, a type of "click chemistry".^{[3][7]} This method offers significant advantages, including reduced radiation dose to the patient and the ability to use short-lived radionuclides for imaging agents with slow pharmacokinetics.^{[4][8]}

Core Principle: Pretargeted Imaging Workflow

The pretargeted imaging strategy using **Methyltetrazine-PEG4-Amine** and TCO follows a sequential process to enhance the target-to-background signal ratio in PET and SPECT imaging.



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Caption: General workflow for pretargeted PET/SPECT imaging.

Applications and Advantages

The use of **Methyltetrazine-PEG4-Amine** in pretargeted imaging is particularly advantageous for:

- Imaging of slow-clearing targeting molecules: Antibodies and nanoparticles can take hours to days to clear from circulation. Pretargeting allows the use of short-lived, clinically relevant radionuclides like Gallium-68 (^{68}Ga , $t_{1/2} \approx 68$ min) and Fluorine-18 (^{18}F , $t_{1/2} \approx 110$ min).[9][10]
- Reducing patient radiation dose: The rapid clearance of the small, radiolabeled tetrazine molecule minimizes non-target radiation exposure compared to directly labeling a long-circulating biomolecule.[8]
- Improving image contrast: The "washout" period for the unlabeled targeting molecule before injection of the radiotracer leads to lower background signal and higher-contrast images.[8]
- Versatility: The amine group on **Methyltetrazine-PEG4-Amine** allows for straightforward conjugation to a variety of chelators for radiometals (e.g., for ^{68}Ga , ^{177}Lu) or prosthetic groups for radiohalogens (e.g., for ^{18}F).[9]

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing methyltetrazine-based pretargeted imaging strategies.

Table 1: Radiolabeling Efficiency and Stability

Radiotracer	Radionuclide	Chelator/Prosthetic Group	Radiolabeling Yield	Radiochemical Purity	In Vitro Stability (Time, Medium)	Reference
[⁶⁸ Ga]Ga-THP-Tz	⁶⁸ Ga	THP	>95%	>99%	>95% (4h, PBS)	[9]
[¹⁸ F]FDG-Tz	¹⁸ F	FDG	6.5 ± 3.6%	>99%	Not specified	[4]
^{67/68} Ga-THP-PEG-liposomes (via pretargeting)	^{67/68} Ga	THP	65 ± 9% / 74 ± 6%	Not specified	Not specified	[10]

Table 2: In Vivo Biodistribution Data (% Injected Activity per Gram - %IA/g)

Radiotracer	Model	Organ	4h p.i.	24h p.i.	Reference
[⁶⁸ Ga]Ga-THP-Tz	Healthy Mouse	Blood	12 ± 2%	Not available	[9]
Liver	High	Not available	[9]		
Spleen	High	Not available	[9]		
[⁶⁸ Ga]Ga-THP-Tz	Pretargeted	Liver	Not available	31.3 ± 21.5%	[9]
(TCO-liposomes)	Tumor Mouse	Spleen	Not available	32.8 ± 16.3%	[9]
Tumor	Not available	No accumulation	[9]		
[¹⁸ F]FDG-Tz	Healthy Mouse	Blood	0.9 ± 0.3% (1h)	Not available	[4]
Liver	3.2 ± 1.0% (1h)	Not available	[4]		
Kidneys	1.2 ± 0.4% (1h)	Not available	[4]		
Brain	0.08 ± 0.03% (1h)	Not available	[4]		

Experimental Protocols

Protocol 1: Synthesis of a Radiolabeled Tetrazine Tracer ([⁶⁸Ga]Ga-THP-Tz)

This protocol describes the synthesis of a ⁶⁸Ga-labeled tetrazine tracer using the chelator tris(hydroxypyridinone) (THP).[9][10]

Materials:

- Methyltetrazine-Amine

- THP-isothiocyanate (THP-NCS)
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- N,N-Diisopropylethylamine (DIPEA)
- $^{68}\text{GaCl}_3$ in HCl, eluted from a $^{68}\text{Ge}/^{68}\text{Ga}$ generator
- Sodium acetate buffer
- HPLC system for purification and analysis

Workflow:

Part A: Synthesis of THP-Tz Conjugate

Dissolve Methyltetrazine-Amine and THP-NCS in DMSO

Add DIPEA to achieve pH 9-10

React at room temperature

Purify by HPLC

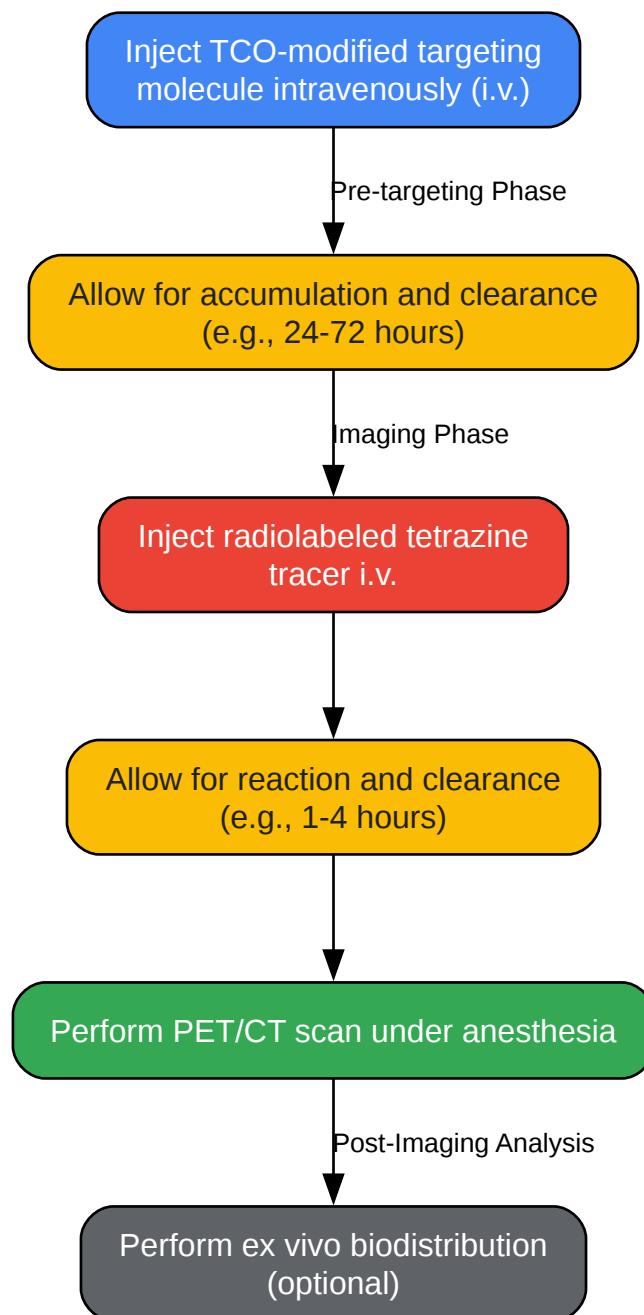
Use purified conjugate

Part B: Radiolabeling with ^{68}Ga

Mix THP-Tz conjugate with $^{68}\text{GaCl}_3$ in acetate buffer

Incubate at room temperature for <15 minutes

Assess radiochemical purity by radio-TLC or radio-HPLC



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